2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both difluoromethyl and fluorophenyl groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities such as enzyme inhibition or receptor modulation.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE: Similar structure but with a fluorine atom at a different position on the phenyl ring.
Uniqueness
The presence of both difluoromethyl and fluorophenyl groups in 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H12F3N3O |
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Molecular Weight |
283.25 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C13H12F3N3O/c1-8-5-11(13(15)16)18-19(8)7-12(20)17-10-4-2-3-9(14)6-10/h2-6,13H,7H2,1H3,(H,17,20) |
InChI Key |
MNLZQTPWOPQRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)F)C(F)F |
Origin of Product |
United States |
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